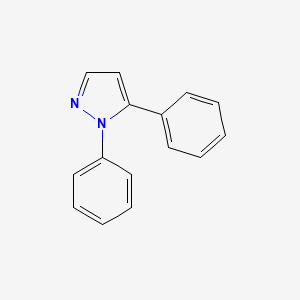

1,5-Diphenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCXLYCLPHRSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346572 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-89-6 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,5-Diphenyl-1H-pyrazole

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The metabolic stability and synthetic versatility of the pyrazole ring make it a "privileged scaffold" for the development of novel therapeutic agents.[1] This guide focuses on a key derivative, 1,5-Diphenyl-1H-pyrazole, providing a detailed exploration of its molecular architecture and a robust protocol for its synthesis, tailored for researchers, scientists, and drug development professionals. Understanding the precise three-dimensional arrangement of this molecule is paramount for designing new drugs with improved efficacy and selectivity.

Molecular Geometry and Crystal Structure: A Detailed Analysis

The molecular structure of pyrazole derivatives is characterized by the relative orientations of the planar pyrazole and phenyl rings. These orientations, defined by dihedral angles, are critical for the molecule's interaction with biological targets. In the case of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings at positions 3 and 5 of the pyrazole core are not coplanar with the central heterocyclic ring.[4]

Key Geometric Observations:

-

The phenyl ring at the 5-position and the phenyl ring at the 3-position exhibit distinct dihedral angles with respect to the central pyrazole ring.[4]

-

Specifically, in the dinitrophenyl derivative, the phenyl rings make dihedral angles of 39.61 (8)° and 9.4 (1)° with the pyrazole ring.[4]

-

The dihedral angle between the pyrazole ring and the dinitrophenyl substituent at the 1-position is 46.95 (5)°.[4]

This non-planar conformation is a common feature in many biologically active pyrazole derivatives and is a key determinant of their pharmacological profiles. The twisted arrangement of the phenyl groups influences the overall shape of the molecule, which in turn governs its ability to fit into the binding pockets of enzymes and receptors.

Tabulated Crystallographic Data

The following table summarizes the crystallographic data for 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, providing a valuable reference for computational modeling and structural comparisons.[4]

| Parameter | Value |

| Chemical Formula | C₂₁H₁₄N₄O₄ |

| Molecular Weight | 386.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2170 (5) |

| b (Å) | 12.9467 (10) |

| c (Å) | 19.3006 (14) |

| V (ų) | 1803.4 (2) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 4.2 |

Visualizing the Molecular Architecture

To better comprehend the spatial arrangement of the constituent rings, a schematic representation of the molecular structure of this compound is provided below.

Caption: Molecular structure of this compound.

Synthetic Protocol: A Reliable Pathway to this compound

The synthesis of this compound is most commonly achieved through a two-step process, beginning with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with phenylhydrazine. This method is robust and provides good yields of the desired product.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 10 g (0.25 mol) of sodium hydroxide in 100 mL of 95% ethanol. Cool the solution in an ice bath.

-

Reaction Mixture: In a separate beaker, prepare a mixture of 10.4 mL (0.1 mol) of benzaldehyde and 12.0 mL (0.1 mol) of acetophenone.

-

Condensation Reaction: Slowly add the benzaldehyde-acetophenone mixture to the cooled ethanolic NaOH solution with constant stirring.

-

Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a yellow precipitate indicates the progress of the reaction.

-

Isolation and Purification: Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Further wash the product with a small amount of cold ethanol.

-

Drying: Dry the crude chalcone in a vacuum oven at 50-60 °C. Recrystallize from ethanol to obtain pure, pale-yellow crystals of 1,3-diphenyl-2-propen-1-one.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 2.08 g (0.01 mol) of the synthesized chalcone.

-

Reagent Addition: Add 20 mL of glacial acetic acid to the flask, followed by the dropwise addition of 1.1 mL (0.011 mol) of phenylhydrazine.

-

Cyclization Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Final Product: Recrystallize the crude product from ethanol to yield pure crystals of this compound.

Applications in Drug Development: A Privileged Scaffold

The this compound core is a recurring motif in a multitude of compounds with significant therapeutic potential. Its rigid structure, coupled with the ability to introduce various substituents at the phenyl rings, allows for the fine-tuning of its pharmacological properties.

Key Therapeutic Areas:

-

Anticancer Agents: Numerous 1,5-diphenylpyrazole derivatives have been synthesized and evaluated as inhibitors of cancer cell growth, with some showing significant activity against breast cancer cell lines.[5]

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of diphenyl-pyrazoles have been investigated as selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases and depression.

-

Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic drugs, with celecoxib being a prominent example.[2]

The continued exploration of the structure-activity relationships of this compound and its analogues holds immense promise for the discovery of novel and effective therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and a reliable synthetic route for this compound. By understanding its structural intricacies and employing the outlined experimental protocol, researchers are well-equipped to synthesize and further investigate this important heterocyclic compound. The insights into its molecular architecture are fundamental for the rational design of new drug candidates, underscoring the enduring importance of the pyrazole scaffold in modern medicinal chemistry.

References

- 1. new.zodml.org [new.zodml.org]

- 2. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 4. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 1,5-Diphenyl-1H-pyrazole

An In-Depth Technical Guide to 1,5-Diphenyl-1H-pyrazole: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide provides a comprehensive technical overview of this compound, a key derivative within this class. We will explore its fundamental physical and chemical properties, detail robust synthetic and characterization protocols, and discuss its reactivity and significance as a building block for novel therapeutic agents and agrochemicals.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile heterocyclic compound.

Molecular Structure and Physicochemical Profile

This compound is an aromatic heterocyclic compound featuring a five-membered pyrazole ring substituted with phenyl groups at the N1 and C5 positions.[2] This substitution pattern imparts significant thermal stability and a specific stereochemical arrangement that influences its reactivity and biological interactions. The phenyl groups contribute to the molecule's lipophilicity, a key parameter in drug design.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 6831-89-6 | [2][4] |

| Molecular Formula | C₁₅H₁₂N₂ | [2][5] |

| Molecular Weight | 220.28 g/mol | [2] |

| Appearance | Solid, typically off-white to yellow | [2][6] |

| Melting Point | 86-90 °C (for a trifluoromethyl derivative) | [6] |

| Solubility | Moderately soluble in organic solvents. | [2] |

| InChI | InChI=1/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | [2] |

Crystal Structure Insights: Single-crystal X-ray diffraction studies on pyrazole derivatives reveal important conformational details. For instance, in a related dinitrophenyl derivative, the phenyl rings attached to the pyrazole core are not coplanar with the central ring.[7] The dihedral angles are significant, with the phenyl group at the C5 position having a dihedral angle of 9.4(1)° and the group at the N1 position having an angle of 46.95(5)° relative to the pyrazole ring.[7] This twisted conformation is a critical feature that governs how the molecule packs in a solid state and interacts with biological targets.

Synthesis and Purification

The most common and efficient method for synthesizing 1,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine.[8]

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol is adapted from a general procedure for synthesizing pyrazole derivatives using a cerium catalyst.[6]

Materials:

-

1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

[Ce(L-Pro)₂]₂(Oxa) catalyst (5 mol %)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane-ethyl acetate mixture)

-

25 mL Round-bottomed flask

-

Magnetic stirrer

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Solvent Addition: Add 10 mL of ethanol to the flask.

-

Catalyst Addition: Introduce a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %).

-

Causality Note: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for reactions that may require heating. The catalyst, a Lewis acid, activates the carbonyl group, facilitating the initial nucleophilic attack by hydrazine and accelerating the condensation and subsequent cyclization steps.

-

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Trustworthiness Note: TLC is a critical self-validating step. By comparing the reaction mixture spot to the spots of the starting materials, one can unequivocally determine when the reactants have been consumed and the reaction is complete, preventing premature workup or unnecessary reaction time.

-

-

Catalyst Removal: Once the reaction is complete as indicated by TLC, filter the reaction mixture to remove the solid catalyst.

-

Solvent Removal: Evaporate the remaining solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography over silica gel to afford the pure pyrazole derivative.[6]

Spectroscopic Characterization

Structural elucidation and confirmation of this compound and its derivatives are routinely achieved using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Phenyl-Substituted Pyrazoles

| Technique | Observed Features (for related derivatives) | Source |

| ¹H NMR | δ 7.2-7.4 ppm (m): Multiplet corresponding to the overlapping signals of the 10 aromatic protons from the two phenyl rings. δ 6.3-7.1 ppm (s): Singlet for the proton at the C3 or C4 position of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this signal appears at 7.06 ppm. | [6][9] |

| ¹³C NMR | δ 140-150 ppm: Signals for the C3 and C5 carbons of the pyrazole ring. δ 125-130 ppm: A cluster of signals for the aromatic carbons of the phenyl groups. δ 105-110 ppm: Signal for the C4 carbon of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this appears at 110.0 ppm. | [6][9] |

| FT-IR | ~3050 cm⁻¹: C-H stretching (aromatic). ~1597 cm⁻¹: C=C stretching (aromatic ring). ~1520 cm⁻¹: C=N stretching (pyrazole ring). | [10][11] |

| Mass Spec (ESI) | m/z = 221 [M+H]⁺: For the parent compound C₁₅H₁₂N₂. Derivatives show corresponding molecular ion peaks (e.g., m/z = 235 [M+H]⁺ for the 3-methyl derivative). | [6][12] |

Chemical Reactivity and Derivatization

The this compound scaffold is synthetically versatile, offering multiple sites for chemical modification to modulate its biological and physical properties.

-

Electrophilic Substitution: The two phenyl rings can undergo classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the reactivity is influenced by the electron-withdrawing nature of the pyrazole ring.[2]

-

Modification at C3 and C4: The carbon atoms of the pyrazole ring can be functionalized. For example, starting from appropriate precursors, derivatives such as this compound-3-carboxylic acid can be synthesized, providing a handle for forming amides and esters.[13][14]

-

Coordination Chemistry: The nitrogen atom at the 2-position possesses a lone pair of electrons, allowing the pyrazole to act as a ligand and coordinate with metal ions, leading to the development of new catalysts or materials.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 6831-89-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 6831-89-6 [chemicalbook.com]

- 5. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Pyrazole, 3,5-diphenyl- [webbook.nist.gov]

- 13. CAS#:13599-22-9 | this compound-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 14. researchgate.net [researchgate.net]

Tautomerism in substituted 1,5-diphenylpyrazoles

An In-Depth Technical Guide to Tautomerism in Substituted 1,5-Diphenylpyrazoles

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their broad applications in medicinal chemistry and materials science.[1] The phenomenon of tautomerism in pyrazole systems profoundly influences their physicochemical properties, reactivity, and biological activity.[2] For N-substituted systems like 1,5-diphenylpyrazoles, the common annular tautomerism is precluded, bringing other tautomeric equilibria—primarily keto-enol tautomerism—to the forefront. This guide provides a comprehensive exploration of the structural, electronic, and environmental factors governing tautomerism in 1,5-diphenylpyrazole derivatives. We will dissect the theoretical underpinnings, detail advanced experimental and computational methodologies for characterization, and present field-proven protocols, offering researchers and drug developers a definitive resource for understanding and manipulating these dynamic molecular systems.

Introduction: The Significance of Tautomerism in N-Arylpyrazoles

The 1,5-diphenylpyrazole scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities. Unlike their N-unsubstituted counterparts, which exhibit a rapid N1-H/N2-H proton exchange known as annular tautomerism, the presence of a substituent at the N1 position locks the core structure.[3] However, this does not render the system static. When functional groups capable of proton migration are introduced, particularly at the C3 position (e.g., a hydroxyl group), a new set of tautomeric equilibria emerges.

The most critical of these is the keto-enol tautomerism observed in 1,5-diphenyl-1H-pyrazol-3(2H)-one systems.[4] These compounds can exist in equilibrium between a hydroxy (OH-form or enol), a methylene (CH-form or keto), and an imino (NH-form) tautomer. The predominant form is dictated by a delicate balance of intramolecular electronics, steric effects, and intermolecular interactions with the surrounding environment (solvent, solid-state packing).[5] Understanding and controlling this equilibrium is paramount, as each tautomer presents a unique three-dimensional shape, hydrogen bonding profile, and electronic distribution, directly impacting its ability to interact with biological targets, its solubility, and its metabolic stability.

Theoretical Framework: Beyond Annular Tautomerism

In 1,5-diphenylpyrazole derivatives, the key tautomeric interplay involves functional groups on the pyrazole ring. The primary equilibrium studied is that of the pyrazolone system.

The Keto-Enol-Imine Equilibrium

For a compound like 1,5-diphenyl-3-hydroxypyrazole, three potential prototropic tautomers can be considered:

-

OH-Form (Enol): 1,5-Diphenyl-1H-pyrazol-3-ol. This form is aromatic and possesses a hydroxyl group capable of acting as a hydrogen bond donor.

-

NH-Form (Lactam/Amide): 1,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one. This tautomer contains an amide-like functionality.

-

CH-Form (Keto): 1,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one. This form contains a methylene group adjacent to the carbonyl.

The relative stability of these forms is not intuitive and depends heavily on the factors discussed in the next section. While often referred to as keto-enol tautomerism, the potential contribution of the NH-form makes it a more complex system.[4][5]

Caption: Prototropic tautomeric equilibria in 1,5-diphenylpyrazol-3-one systems.

Governing Factors of Tautomeric Equilibrium

The position of the tautomeric equilibrium (KT) is a function of the Gibbs free energy difference (ΔG) between the tautomers. This energy landscape is sculpted by several key factors.

Substituent Effects

The electronic nature of substituents on the pyrazole ring or the N-phenyl ring can significantly influence tautomer stability.

-

Electron-donating groups (EDGs) at the C3 position tend to stabilize the C3-tautomer (OH-form).[1]

-

Electron-withdrawing groups (EWGs) at the C3 position, particularly those capable of conjugation like -CHO or -COOH, tend to favor the tautomer where they are conjugated with the pyrazole π-system, which can stabilize the NH or CH forms.[1]

-

For pyrazoles with substituents at C3 and C5, theoretical studies have shown that strong π-acceptors favor the tautomer where they are in a conjugated position relative to the N1-H, while strong σ-acceptors show the opposite preference.[1] This principle can be extended to N1-substituted systems to predict substituent influences on the C3/C4 positions.

Solvent Effects

The solvent environment plays a critical, often decisive, role in determining the predominant tautomer in solution.

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these environments, the OH-form of 1-phenyl-1H-pyrazol-3-ol can form stable, hydrogen-bonded dimers, making it the predominant species.[4][6]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents are effective hydrogen bond acceptors. They can disrupt the self-association of the OH-form, solvating individual molecules. This can shift the equilibrium, and in many cases, the OH-form still predominates, but as a monomer.[4][7] The presence of both tautomers can sometimes be detected in DMSO.[8]

-

Water: The presence of water molecules can lower the energetic barriers for proton transfer by forming hydrogen-bonded bridges, facilitating interconversion.[2]

Physical State: Solid vs. Solution

A crucial distinction must be made between the solid state and solution.

-

Solid State: Crystal packing forces often select for a single, most stable tautomer. X-ray crystallography provides unambiguous evidence for the structure in the solid phase, which is frequently the OH-form existing as a dimer.[6][7]

-

Solution: In solution, the compound is free from the lattice constraints of the crystal, and a dynamic equilibrium between tautomers is often established. The observed structure is a population-weighted average unless the exchange rate is slow on the analytical timescale.[2]

Experimental Methodologies for Tautomer Elucidation

A multi-pronged analytical approach is required to confidently assign tautomeric structures and quantify their equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[2] By comparing the spectra of the tautomeric compound with "fixed" derivatives (e.g., O-methylated and N-methylated analogs), unambiguous assignments can be made.[4]

Protocol: Tautomer Assignment using ¹³C and ¹⁵N NMR

-

Synthesis: Prepare the target 1,5-diphenylpyrazolone and its corresponding "fixed" derivatives: 3-methoxy-1,5-diphenyl-1H-pyrazole (fixed OH-form) and 2-methyl-1,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one (fixed NH-form).

-

Sample Preparation: Dissolve each of the three compounds in the desired deuterated solvent (e.g., CDCl₃ and DMSO-d₆) in separate NMR tubes.

-

Data Acquisition: Acquire quantitative ¹H, ¹³C, and ¹⁵N NMR spectra for all samples under identical conditions.

-

Analysis:

-

Compare the ¹³C chemical shifts of the pyrazole ring carbons (C3, C4, C5) of the target compound with those of the fixed derivatives. A close resemblance of the target's shifts to the O-methyl derivative confirms the predominance of the OH-form.[4][7]

-

The ¹⁵N chemical shifts are particularly diagnostic. The "pyrrole-like" N1 and "pyridine-like" N2 have distinct chemical shifts. In the OH-form of 1-phenyl-1H-pyrazol-3-ol, N1 resonates around 192 ppm while N2 is further downfield around 243-262 ppm.[4][7] This large difference confirms the different nature of the nitrogen atoms.

-

Table 1: Representative ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for Tautomeric Pyrazolones in CDCl₃ [4][7]

| Compound | Tautomer | C3 (ppm) | C5 (ppm) | N1 (ppm) | N2 (ppm) |

| 1-Phenyl-1H-pyrazol-3-ol (Target) | OH-Form | ~164.0 | ~129.1 | ~192.1 | ~245.9 |

| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed OH) | OH-Form | ~164.8 | ~127.7 | ~195.6 | ~261.7 |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (Fixed NH) | NH-Form | ~168.2 | ~142.3 | ~159.1 | ~162.5 |

Causality: The significant downfield shift of C5 and the upfield shift of both N1 and N2 in the fixed NH-form relative to the OH-form are due to the change in hybridization and electronic environment upon tautomerization. This provides a clear, self-validating fingerprint for each tautomer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state. It can resolve the position of the mobile proton, confirming whether the structure is the OH, NH, or CH form and revealing intermolecular interactions like hydrogen-bonded dimers.[6][7]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers.

Workflow: Predicting Tautomeric Equilibrium Computationally

Caption: A standard DFT workflow for predicting tautomer stability.

Expertise: This workflow allows for the calculation of Gibbs free energies (G) for each tautomer, both in the gas phase and in various solvents using a Polarizable Continuum Model (PCM).[5][9] The tautomer with the lower G is predicted to be more stable. The results consistently show that the keto-enol equilibrium heavily favors one form over the other depending on the substitution and environment.[9] For example, DFT analysis correctly predicts the OH-form of 1-phenyl-1H-pyrazol-3-ol to be the most stable in the gas phase and nonpolar solvents.[4]

Synthesis of a Tautomeric 1,5-Diphenylpyrazole System

The most common route to 1,5-disubstituted pyrazolones is the cyclocondensation of a β-ketoester with a substituted hydrazine.[10][11]

Protocol: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established cyclocondensation procedures.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Addition of Hydrazine: Add 1,2-diphenylhydrazine (1.0 eq) to the solution. Note: Using the appropriate substituted hydrazine is key to installing the desired N1 and C5 substituents.

-

Reflux: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or benzene/petroleum ether) to yield the pure pyrazolone product.[11]

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting product will exist in its most stable tautomeric form under the characterization conditions.

Implications for Drug Development

The tautomeric state of a drug candidate is not a trivial academic detail; it has profound real-world consequences:

-

Receptor Binding: Tautomers are distinct chemical entities (prototropic isomers) with different shapes and hydrogen bonding capabilities. A drug may bind to its target protein exclusively in one tautomeric form. The population of the active tautomer at physiological pH is therefore a critical determinant of efficacy.

-

Pharmacokinetics (ADME):

-

Solubility: The OH-form is typically more acidic and may have different solubility profiles compared to the less polar CH-form.

-

Permeability: Changes in polarity and hydrogen bonding capacity between tautomers affect a molecule's ability to cross biological membranes.

-

Metabolism: Different tautomers may be recognized and metabolized by cytochrome P450 enzymes at different rates.

-

Conclusion

Tautomerism in 1,5-diphenylpyrazoles is a multifaceted phenomenon dominated by keto-enol equilibria. The predominance of a specific tautomer is a result of a sophisticated interplay between the molecule's intrinsic electronic properties and its external environment. A rigorous, combined approach utilizing high-resolution NMR spectroscopy, X-ray crystallography, and DFT calculations is essential for the unambiguous characterization of these systems. For scientists in drug discovery and development, a thorough understanding of the tautomeric landscape is not merely beneficial but imperative for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of 1,5-Diphenyl-1H-pyrazole: A Guide to its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The 1,5-Diphenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. While extensive research has illuminated the therapeutic potential of its numerous derivatives, this guide focuses on the fundamental mechanisms of action attributable to this core structure. By examining the activities of its closely related analogs, we can infer the intrinsic potential of the this compound moiety to modulate key cellular pathways implicated in a range of pathologies, including cancer, inflammation, and neurological disorders. This document serves as a technical resource, providing not only a synthesis of the current understanding of these mechanisms but also detailed, field-proven experimental protocols to empower further investigation.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in several FDA-approved drugs.[1] Its unique electronic properties and conformational flexibility allow for interaction with a wide variety of biological targets. The presence of two phenyl rings at the 1 and 5 positions of the pyrazole core in this compound provides a lipophilic character and potential for π-π stacking interactions with protein targets, further enhancing its drug-like properties.

I. Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation

A significant body of evidence points to the potent anticancer activities of this compound derivatives. The primary mechanisms underlying this cytotoxicity are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

A. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Derivatives of this compound have been shown to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic pathway is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. Subsequently, a cascade of caspase activation, primarily involving caspase-9 and the executioner caspase-3, leads to the cleavage of cellular substrates and ultimately, cell death.[2]

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates caspase-3. Some pyrazole derivatives have been shown to upregulate the expression of death receptors, sensitizing cancer cells to apoptotic signals.

Key Experimental Protocol: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This protocol details the detection of apoptosis in cancer cells treated with a this compound derivative using flow cytometry.

1. Cell Culture and Treatment:

- Seed cancer cells (e.g., MCF-7, A549) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

- Treat the cells with varying concentrations of the this compound compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

2. Cell Harvesting and Staining:

- Following treatment, collect both adherent and floating cells.

- Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

- Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within one hour of staining.

- Use FITC signal detector (FL1) and PI signal detector (FL2) to identify four populations:

- Viable cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Necrotic cells (Annexin V- / PI+)

Diagram: Apoptosis Induction Pathway

Caption: Proposed apoptotic pathways activated by this compound derivatives.

B. Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G2/M or S phase. This prevents the cells from dividing and replicating their DNA, ultimately leading to cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Key Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with a this compound derivative.

1. Cell Culture and Treatment:

- Seed cells in 6-well plates and treat with the compound as described in the apoptosis protocol.

2. Cell Fixation:

- Harvest the cells and wash with PBS.

- Resuspend the cell pellet in 1 mL of ice-cold PBS.

- While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

- Incubate the cells at -20°C for at least 2 hours.

3. Staining and Analysis:

- Centrifuge the fixed cells and wash with PBS.

- Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

- Incubate in the dark for 30 minutes at room temperature.

- Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The this compound scaffold is a cornerstone of many anti-inflammatory drugs. Its derivatives have been shown to inhibit key enzymes and signaling pathways involved in the inflammatory response.

A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[3][4] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, thereby blocking the production of leukotrienes, another class of potent inflammatory mediators.[4]

Table 1: COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound Class | Representative Compound | Target | IC50 (µM) | Reference |

| 1,5-Diaryl Pyrazole | Celecoxib | COX-2 | 0.04 | [3] |

| 1,5-Diaryl Pyrazole Derivative | T3 | COX-2 | 0.781 | [5] |

| 1,5-Diaryl Pyrazole Derivative | T5 | COX-2 | 0.781 | [5] |

B. Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Pyrazole derivatives have been demonstrated to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory cytokines and mediators.

Diagram: Anti-inflammatory Mechanisms

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,5-Diphenyl-1H-pyrazole in different organic solvents

An In-Depth Technical Guide to the Solubility of 1,5-Diphenyl-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document moves beyond a simple presentation of data. It offers a detailed exploration of the physicochemical principles governing the dissolution of this compound and provides a robust, step-by-step protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach the solubility of pyrazole derivatives.

Introduction: The Significance of this compound

This compound is an aromatic heterocyclic compound featuring a five-membered pyrazole ring with phenyl group substitutions at the 1 and 5 positions.[1] The pyrazole motif is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its ability to engage in various biological interactions.[2][3][4] Derivatives of this scaffold have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5]

The efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is heavily influenced by its solubility.[6] Poor solubility can lead to incomplete absorption and variable therapeutic outcomes.[6] Therefore, accurately characterizing the solubility of this compound in various organic solvents is a critical preliminary step in:

-

Drug Formulation: Selecting appropriate solvent systems for liquid dosage forms or for the crystallization process.

-

Organic Synthesis: Choosing suitable solvents to ensure reactants are in the same phase, facilitating efficient chemical reactions.

-

Purification: Developing effective recrystallization procedures to obtain high-purity material.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.[7]

Physicochemical Profile and Theoretical Solubility Principles

Understanding the molecular structure of this compound is essential to predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂ | [1] |

| Molecular Weight | 220.28 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [1][8] |

| Structure | A five-membered pyrazole ring with phenyl groups at N1 and C5 positions. | [1] |

The core principle governing solubility is "like dissolves like."[9] This means a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound presents two distinct features:

-

Nonpolar Character: The two phenyl rings are large, aromatic, and hydrophobic. They contribute significantly to the molecule's nonpolar nature, suggesting good solubility in nonpolar or weakly polar organic solvents.

-

Polar Character: The pyrazole ring contains two nitrogen atoms, creating a dipole moment and offering sites for potential hydrogen bonding (as an acceptor).[2] This imparts a degree of polarity to the molecule.

This dual character suggests that its solubility will be a nuanced balance of these competing factors. It is expected to exhibit moderate to high solubility in a range of organic solvents, with poor solubility in highly polar solvents like water.[1][8] The large, rigid, and planar nature of the molecule, conferred by the phenyl groups, can also lead to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[5]

Visualizing Solute-Solvent Interactions

The following diagram illustrates the potential intermolecular forces at play when this compound is introduced to different classes of organic solvents.

References

- 1. CAS 6831-89-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 1,5-Diphenyl-1H-pyrazole Analogs

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a favorable combination of metabolic stability, hydrogen bonding capability, and aromaticity.[3] Among its many derivatives, 1,5-Diphenyl-1H-pyrazole analogs have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

This technical guide provides an in-depth exploration of the synthesis and structural elucidation of these valuable compounds. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their own discovery efforts. We will navigate the foundational synthetic strategies, present a detailed, self-validating experimental protocol, and thoroughly dissect the analytical techniques required to unequivocally confirm the identity and purity of the target molecules.

Section 1: Foundational Synthetic Strategies: The Knorr Synthesis and its Variants

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[6][7][8] This powerful reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][9]

The Core Mechanism: 1,3-Diketone and Phenylhydrazine

The archetypal reaction for our target scaffold involves the condensation of 1,3-diphenylpropane-1,3-dione (a symmetrical 1,3-diketone) with phenylhydrazine.

Causality of the Reaction:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the electrophilic carbonyl carbons of the diketone.[10]

-

Intermediate Formation: This attack forms a carbinolamine intermediate, which readily dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The use of a symmetrical diketone like 1,3-diphenylpropane-1,3-dione simplifies the reaction, as it yields a single product. The use of an unsymmetrical diketone can lead to a mixture of two regioisomers, a critical consideration in synthetic design.[6][9]

Alternative Precursors: Synthesis from Chalcones

An alternative and highly effective route involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[8][11] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[6][9][12] For instance, a chalcone can be epoxidized first, followed by reaction with hydrazine hydrate and subsequent dehydration to yield the final pyrazole.[8]

Section 2: Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol provides a self-validating system for the synthesis of a representative analog, 1,3,5-triphenyl-1H-pyrazole, utilizing the classical Knorr condensation.

Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.

Materials:

-

1,3-Diphenylpropane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Deionized Water

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

A Technical Guide to the Theoretical Electronic Structure of 1,5-Diphenyl-1H-pyrazole: From Quantum Mechanics to Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, valued for its metabolic stability and versatile chemical properties.[1][2] Among its derivatives, 1,5-Diphenyl-1H-pyrazole serves as a crucial building block for developing novel therapeutic agents, particularly in oncology.[3][4][5] This guide provides an in-depth exploration of the theoretical framework used to elucidate the electronic structure of this compound. By leveraging quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can decode the fundamental properties that govern its reactivity, intermolecular interactions, and photophysical behavior. This understanding is paramount for the rational design of next-generation pharmaceuticals and advanced organic materials.

The Significance of Pyrazoles in Modern Science

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] This arrangement imparts a unique combination of polarity, reactivity, and structural rigidity, making the pyrazole ring a "privileged scaffold" in drug discovery.[1] Numerous approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[1] The broad spectrum of biological activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and analgesic properties—stems directly from their electronic characteristics and their ability to engage with biological targets through specific intermolecular interactions.[2][3][6]

Understanding the electronic structure is not merely an academic exercise; it provides a predictive roadmap for medicinal chemists. It allows us to:

-

Predict Reactivity: Identify which sites on the molecule are susceptible to electrophilic or nucleophilic attack.

-

Model Receptor Binding: Understand how the molecule will interact with the active site of a protein.

-

Optimize Pharmacokinetics: Tune electronic properties to improve absorption, distribution, metabolism, and excretion (ADME).

-

Design Novel Materials: Predict and control the optical and electronic properties for applications in optoelectronics.

The Computational Chemist's Toolkit: DFT and TD-DFT

To probe the electronic world of molecules like this compound, we turn to computational quantum chemistry. First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool, offering a powerful balance between accuracy and computational cost.

Why DFT? Instead of solving the complex many-electron Schrödinger equation directly, DFT simplifies the problem by calculating the total electronic energy from the electron density. This approach is highly effective for studying the ground-state properties of medium to large-sized organic molecules. A common and reliable functional for this work is Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP), which consistently provides excellent agreement with experimental data for molecular geometries and electronic properties.[7][8]

Why TD-DFT? While DFT excels at ground-state properties, understanding how a molecule interacts with light requires studying its excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic transition energies and intensities, effectively simulating the molecule's UV-Visible absorption spectrum.[9][10]

A Validated Protocol for Analyzing Electronic Structure

A robust computational workflow is essential for generating reliable and reproducible results. The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. new.zodml.org [new.zodml.org]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Streamlined One-Pot Synthesis of 1,5-Diphenyl-1H-pyrazole Derivatives for Accelerated Drug Discovery

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved pharmaceuticals.[1][2] Derivatives of 1,5-diphenyl-1H-pyrazole, in particular, exhibit a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This application note provides a comprehensive guide to the efficient one-pot synthesis of these high-value compounds. We delve into the underlying reaction mechanism, present a field-proven, step-by-step protocol, and discuss the critical role of this synthetic strategy in generating compound libraries for drug development and structure-activity relationship (SAR) studies.

Introduction: The Significance of the Pyrazole Scaffold

The five-membered heterocyclic pyrazole ring, featuring two adjacent nitrogen atoms, is integral to the function of many therapeutic agents.[2] Its metabolic stability and versatile synthetic accessibility have made it a focal point for drug design.[2] Traditional multi-step syntheses, however, can be time-consuming and inefficient. One-pot, multi-component reactions represent a significant advancement, offering an environmentally friendly and atom-economical pathway to complex molecules from simple precursors in a single reaction vessel.[5][6][7] This guide focuses on the most robust and widely adopted one-pot method for synthesizing 1,5-diphenyl-1H-pyrazoles: the acid-catalyzed cyclocondensation of chalcones (α,β-unsaturated ketones) with phenylhydrazine.[8][9]

Scientific Rationale and Reaction Mechanism

The cornerstone of this synthesis is the reaction between a 1,3-dielectrophilic precursor and a hydrazine.[10] Chalcones, which are readily synthesized from aldehydes and ketones, serve as ideal 1,3-dielectrophiles. The reaction with phenylhydrazine proceeds through a tandem cyclization-dehydrogenation sequence, often via a pyrazoline intermediate, which is oxidized in situ to the stable aromatic pyrazole ring.[10][11][12]

The mechanism involves several key steps:

-

Nucleophilic Attack: The reaction is typically initiated by a Michael-type addition where the terminal nitrogen of phenylhydrazine attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, a hydroxyl-pyrazoline intermediate.

-

Dehydration: Under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, yielding a 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate.[13]

-

Oxidation: The pyrazoline intermediate undergoes a subsequent in situ oxidation to introduce a second double bond, resulting in the formation of the thermodynamically stable aromatic pyrazole ring.[10][14] The oxidant can be atmospheric oxygen, especially during prolonged reflux, or an added oxidizing agent.[14]

Caption: Figure 1: Reaction Mechanism for Pyrazole Synthesis.

Experimental Workflow and Protocol Visualization

The following diagram outlines the comprehensive workflow for the synthesis, from initial setup to final product characterization. This systematic approach ensures reproducibility and high purity of the final compounds.

Caption: Figure 2: Experimental Synthesis Workflow.

Detailed One-Pot Synthesis Protocol

This protocol describes a general and highly reliable method for synthesizing this compound derivatives from chalcones.

Materials & Equipment:

-

Chemicals: Substituted Chalcone (1.0 mmol), Phenylhydrazine (1.2 mmol), Glacial Acetic Acid (15 mL), Ethanol, Deionized Water, Ice.

-

Equipment: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer with hot plate, Beakers, Buchner funnel, Vacuum filtration apparatus, TLC plates (Silica gel 60 F254), Capillary tubes.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine the substituted chalcone (1.0 mmol, 1.0 eq) and phenylhydrazine (1.2 mmol, 1.2 eq).

-

Solvent and Catalyst Addition: Add 15 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst for the cyclization and dehydration steps.[8]

-

Reflux: Attach a reflux condenser to the flask and place it on a magnetic stirrer hot plate. Heat the mixture to reflux and maintain it for 6-8 hours.[8]

-

Monitoring the Reaction: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC).[8][15] Use a suitable eluent system, such as ethyl acetate:n-hexane (2:8), to check for the consumption of the starting chalcone.

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid several times with cold water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure this compound derivative.[8]

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product's structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16]

Data Presentation: Substrate Scope and Efficiency

The described one-pot protocol is versatile and accommodates a wide range of substituents on the chalcone backbone, leading to a library of pyrazole derivatives in good to excellent yields.

| Entry | Chalcone Substituent (R) | Catalyst / Conditions | Time (h) | Yield (%) | Reference |

| 1 | H | Glacial Acetic Acid / Reflux | 6 | ~85 | [8] |

| 2 | 4-Cl | Glacial Acetic Acid / Reflux | 8 | ~88 | [8] |

| 3 | 4-OCH₃ | Glacial Acetic Acid / Reflux | 7 | ~90 | [8] |

| 4 | H | Ni-based catalyst / EtOH / RT | 3 | 92 | [5][7] |

| 5 | 4-NO₂ | Pd/C/K-10 / Microwave | 0.5 | 85 | [11][12] |

Applications in Drug Discovery and Development

The this compound scaffold is a key pharmacophore in modern drug discovery. The ability to rapidly synthesize a diverse array of these derivatives using the one-pot method is invaluable for exploring structure-activity relationships (SAR).

-

Anticancer Agents: Many pyrazole derivatives have been developed as potent anticancer agents, targeting various mechanisms within cancer cells.[1][3]

-

Anti-inflammatory Drugs: The pyrazole moiety is famously present in COX-2 inhibitors like Celecoxib, which are used to treat inflammation and pain.[4] The synthesis method allows for the creation of novel analogues with potentially improved efficacy and safety profiles.

-

Antidiabetic Agents: Certain 1,3-diphenyl-1H-pyrazole derivatives have been identified as potent PPARγ partial agonists, showing promise for the treatment of type 2 diabetes.[17]

-

Neurotherapeutics: Pyrazole derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), an important target for treating neurodegenerative diseases like Parkinson's and depression.[3][4]

This efficient synthetic protocol empowers researchers to quickly generate and screen compound libraries, significantly accelerating the preclinical drug discovery process.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. ijirt.org [ijirt.org]

- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 12. researchgate.net [researchgate.net]

- 13. jchemlett.com [jchemlett.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: The 1,5-Diphenyl-1H-pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1,5-diphenyl-1H-pyrazole scaffold. This document delves into the synthetic versatility, significant biological applications, and key structure-activity relationships (SAR) of this important heterocyclic motif. The protocols provided herein are designed to be self-validating, with causal explanations for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2][3] The presence of the pyrazole nucleus in a range of FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, underscores its therapeutic importance.[4][5]

The this compound substitution pattern, in particular, offers a rigid, planar core that allows for precise spatial orientation of appended functional groups. This structural rigidity is crucial for achieving high-affinity interactions with biological targets. Furthermore, the two phenyl rings provide ample opportunities for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of this core structure and its derivatization to create potent and selective modulators of various biological pathways.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the phenyl rings.

Method 1: Cyclocondensation of Chalcones with Phenylhydrazine

This is one of the most common and straightforward methods for synthesizing 1,5-diphenyl-1H-pyrazoles. The reaction proceeds via the cyclocondensation of a chalcone (1,3-diphenylprop-2-en-1-one) with phenylhydrazine.[5]

Materials:

-

Chalcone (1,3-diphenylprop-2-en-1-one)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Crushed Ice

-

Sodium Carbonate solution (saturated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve chalcone (1 mmol) in glacial acetic acid (20 mL).

-

To this solution, add phenylhydrazine (1.2 mmol).

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v).[5]

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture with a saturated solution of sodium carbonate until the effervescence ceases.

-

The precipitate formed is the crude this compound.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, facilitating the initial Michael addition of the hydrazine to the chalcone and the subsequent cyclization and dehydration steps.

-

Reflux: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Neutralization with Sodium Carbonate: Acetic acid is neutralized to facilitate the precipitation of the basic pyrazole product.

Method 2: Knorr Pyrazole Synthesis

The Knorr synthesis is a classic method for pyrazole formation, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][6] For this compound, the required 1,3-dicarbonyl is 1,3-diphenylpropane-1,3-dione.

Materials:

-

1,3-Diphenylpropane-1,3-dione

-

Phenylhydrazine

-

Ethanol

-

Catalytic amount of a strong acid (e.g., HCl or H₂SO₄)

Procedure:

-

Dissolve 1,3-diphenylpropane-1,3-dione (1 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add phenylhydrazine (1 mmol) to the solution.

-

Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid.

-

Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry.

Causality Behind Experimental Choices:

-

1,3-Dicarbonyl Compound: Provides the C-C-C backbone of the pyrazole ring.

-

Acid Catalyst: Protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[2]

-

Ethanol: A common protic solvent that is suitable for this type of condensation reaction.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents. Below are detailed application notes for some of the most significant areas.

Anti-inflammatory Agents: COX-2 Inhibitors

The most prominent example of a drug featuring the 1,5-diarylpyrazole scaffold is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[7] The COX enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[8]

The 1,5-diarylpyrazole scaffold in Celecoxib and its analogues fits snugly into the active site of the COX-2 enzyme. The trifluoromethyl group on the pyrazole ring and the sulfonamide moiety on one of the phenyl rings are crucial for selective binding to COX-2 over COX-1.[7][9]

| Position | Substitution | Effect on COX-2 Inhibition | Reference |

| Pyrazole C3 | CF₃ | Potent and selective inhibition | [7] |

| Pyrazole C4 | H | Optimal for activity | [10] |

| N1-Phenyl | p-SO₂NH₂ | Essential for COX-2 selectivity | [7] |

| C5-Phenyl | p-CH₃ | Enhances potency | [7] |

This protocol provides a general method for assessing the inhibitory activity of synthesized this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Data Interpretation: A compound with a low IC₅₀ for COX-2 and a high IC₅₀ for COX-1 is considered a selective COX-2 inhibitor. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.[9]

Anticancer Agents: Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. The this compound scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.

Many this compound-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway that promotes cell proliferation and survival. The specific kinase targeted depends on the substitution pattern on the pyrazole scaffold.

Caption: RAF-MEK-ERK signaling pathway and inhibition by a pyrazole-based kinase inhibitor.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Antidepressant Agents: Targeting Acid Sphingomyelinase (ASM)

Recent studies have highlighted the potential of this compound derivatives as novel antidepressant agents through the inhibition of acid sphingomyelinase (ASM).[14] ASM is an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. Elevated ASM activity and ceramide levels have been implicated in the pathophysiology of depression.

A recently developed 1,5-diphenyl-pyrazole analogue, compound 46 , exhibited potent ASM inhibitory activity (IC₅₀ = 0.87 µM) and demonstrated significant antidepressant effects in preclinical models.[14] The proposed mechanism involves the reduction of ceramide levels, leading to increased expression of brain-derived neurotrophic factor (BDNF), reduced apoptosis, and decreased neuroinflammation.[14]

Conclusion

The this compound scaffold is a highly versatile and valuable platform in medicinal chemistry. Its straightforward synthesis and the ease of functionalization of the phenyl rings allow for the creation of large and diverse compound libraries for high-throughput screening. The proven success of this scaffold in developing drugs for a range of diseases, including inflammation, cancer, and depression, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this privileged scaffold in their own drug development programs.

References

- 1. akademisains.gov.my [akademisains.gov.my]

- 2. name-reaction.com [name-reaction.com]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. scispace.com [scispace.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Application of 1,5-Diphenyl-1H-pyrazole in Anticancer Drug Discovery: Application Notes and Protocols

Introduction: The 1,5-Diphenyl-1H-pyrazole Scaffold as a Privileged Structure in Oncology